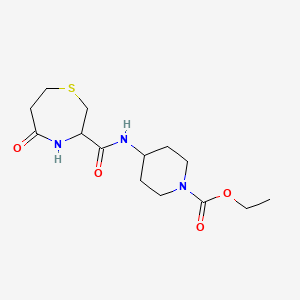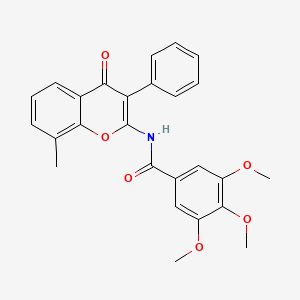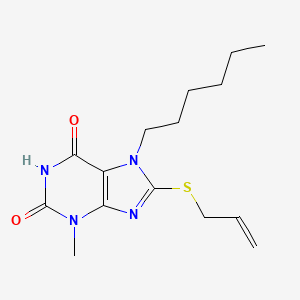
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EOTPC and is synthesized using a specific method that involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate.
Mécanisme D'action
The mechanism of action of EOTPC is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in inflammation and pain signaling. EOTPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, EOTPC has been found to modulate the activity of various receptors such as TRPV1 and P2X7, which are involved in pain signaling.
Biochemical and Physiological Effects:
EOTPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to decrease pain sensitivity in response to various stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EOTPC in lab experiments is its relatively low toxicity and high specificity for COX-2 and LOX enzymes. Additionally, EOTPC has been shown to have good solubility in various solvents, making it easy to work with in lab settings. However, one limitation of using EOTPC is its relatively low potency compared to other anti-inflammatory compounds.
Orientations Futures
There are several future directions for research on EOTPC. One area of interest is the development of more potent derivatives of EOTPC that exhibit improved anti-inflammatory and analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of EOTPC and to identify other potential therapeutic applications for this compound. Finally, more research is needed to evaluate the safety and efficacy of EOTPC in human clinical trials.
In conclusion, Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a promising compound that has been extensively studied for its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans, EOTPC represents a promising candidate for the treatment of various inflammatory conditions and bacterial infections.
Méthodes De Synthèse
The synthesis of EOTPC involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of EOTPC, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
EOTPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, EOTPC has been found to have antimicrobial properties, making it a potential treatment for bacterial infections.
Propriétés
IUPAC Name |
ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-21-14(20)17-6-3-10(4-7-17)15-13(19)11-9-22-8-5-12(18)16-11/h10-11H,2-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFPAUCHBUMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2402459.png)


![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)



